molecular formula C38H54CaN2O8 B12827882 Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate

Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate

Cat. No.: B12827882
M. Wt: 706.9 g/mol
InChI Key: GJJVODCYSACLPP-HELDRPIWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate involves the reaction of 2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionic acid with calcium hydroxide in the presence of water to form the dihydrate salt . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then crystallized and purified to obtain the dihydrate form .

Chemical Reactions Analysis

Types of Reactions

Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate has several scientific research applications:

    Chemistry: Used as a model compound in studying reaction mechanisms and synthetic pathways.

    Biology: Investigated for its role in modulating insulin secretion and its effects on pancreatic cells.

    Medicine: Explored for its potential in treating diabetes and related metabolic disorders.

    Industry: Utilized in the development of anti-diabetic drugs and formulations.

Mechanism of Action

The compound exerts its effects by binding to the KATP channels in pancreatic β-cells. This binding inhibits the channel activity, leading to membrane depolarization and subsequent activation of voltage-gated calcium channels. The influx of calcium ions triggers insulin secretion, thereby reducing blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate is unique due to its high selectivity and fast-acting nature, making it particularly effective in managing postprandial hyperglycemia .

Properties

Molecular Formula

C38H54CaN2O8

Molecular Weight

706.9 g/mol

InChI

InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/t2*15-,16+,17-;;;/m11.../s1

InChI Key

GJJVODCYSACLPP-HELDRPIWSA-N

Isomeric SMILES

C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@@H](CC3=CC=CC=C3)C(=O)O.C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@@H](CC3=CC=CC=C3)C(=O)O.O.O.[Ca]

Canonical SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.O.O.[Ca]

Origin of Product

United States

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